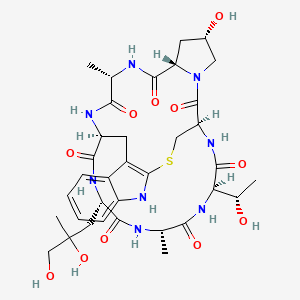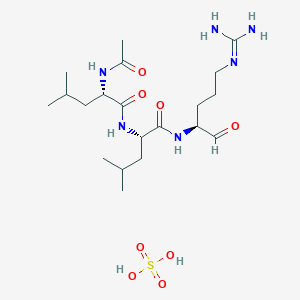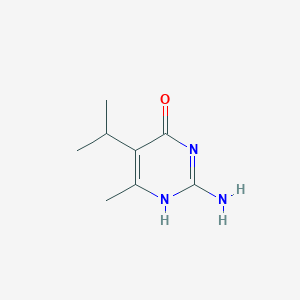
PHALLOIDIN
Übersicht
Beschreibung
Phalloidin is a bicyclic heptapeptide derived from the Death Cap mushroom (Amanita phalloides). This potent toxin belongs to the phallotoxin family and selectively labels F-actin in fixed cells, permeabilized cells, and cell-free experiments. Its binding properties remain consistent across various species (including animals and plants), making it a valuable tool for imaging F-actin. Unlike some anti-actin antibodies, this compound conjugates do not bind to monomeric G-actin. Notably, this compound is often used in conjunction with fluorescent dyes for visualization .
Vorbereitungsmethoden
Synthesewege:: Die Synthese von Phalloidin beinhaltet eine einzigartige Cystein-Tryptophan-Bindung innerhalb seiner bicyclischen Struktur. Das Gen, das für die Phalloidinsynthese verantwortlich ist, gehört zur MSDIN-Familie im Knollenblätterpilz. Zunächst wird ein 34-Aminosäure-Propeptid codiert, das von einem Prolinrest flankiert wird. Dieses Propeptid wird weiterverarbeitet, um das reife Phalloidinmolekül zu erhalten.
Industrielle Produktion:: Während die industrielle Produktion von this compound aufgrund seiner Toxizität begrenzt ist, können Forscher es durch Extraktion aus dem Knollenblätterpilz erhalten. Es werden Isolations- und Reinigungsmethoden eingesetzt, um die Verbindung in ausreichenden Mengen zu erhalten.
Analyse Chemischer Reaktionen
Phalloidin unterliegt aufgrund seiner stabilen bicyclischen Struktur nicht leicht chemischen Reaktionen. Das Verständnis seiner Bindungseigenschaften ist entscheidend:
Affinität: this compound-Konjugate binden sowohl an große als auch an kleine Aktinfilamente.
Spezifität: Sie zeigen eine vernachlässigbare unspezifische Färbung, was zu einem hohen Kontrast zwischen gefärbten und ungefärbten Bereichen führt.
Wissenschaftliche Forschungsanwendungen
In der Chemie::
Fluoreszenzmarkierung: Phalloidin-Konjugate werden häufig als F-Aktin-Farbstoffe verwendet und liefern Forschern helle, stabile Fluoreszenzsignale.
Zellmorphologie-Studien: Sie unterstützen die Visualisierung der Organisation und Dynamik des Aktin-Zytoskeletts.
Zellmigrationsstudien: this compound hilft bei der Untersuchung der Zellmotilität und -migration.
Krebsforschung: Das Verständnis der Aktin-Dynamik ist entscheidend für die Krebsmetastasenforschung.
Arzneimittelentwicklung: this compound-basierte Assays tragen zum Drug Screening und zu Toxizitätsstudien bei.
5. Wirkmechanismus
This compound bindet spezifisch an F-Aktin und stabilisiert Aktinfilamente. Es verhindert die Depolymerisation, indem es die Dissoziation von Aktinmonomeren blockiert. Diese Stabilisierung stört zelluläre Prozesse, die auf dynamischer Aktinumlagerung beruhen.
Wirkmechanismus
Phalloidin binds specifically to F-actin, stabilizing actin filaments. It prevents depolymerization by blocking the dissociation of actin monomers. This stabilization disrupts cellular processes that rely on dynamic actin remodeling.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von Phalloidin liegt in seiner Selektivität für F-Aktin. Ähnliche Verbindungen umfassen Cytochalasine und Jasplakinolid , aber sie unterscheiden sich in ihren Bindungszielen und Mechanismen.
Eigenschaften
IUPAC Name |
(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKZJLCSROULON-HPGKBWJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C)[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N8O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | Phalloidin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOLUBILITY IN WATER: O.5% AT 0 °C; MUCH MORE SOLUBLE IN HOT WATER; FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/ | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932 | |
| Record name | PHALLOIDIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IN CONTRAST TO NORMAL LIVER CELLS, AS-30D RAT HEPATOMA CELLS ARE INSENSITIVE TO PHALLOIDIN. HEPATOMA CELLS APPARENTLY DO NOT CONSUME THE TOXIN AS DO NORMAL LIVER CELLS., TOLERATED DOSES OF PHALLOIDIN PROTECT MICE AGAINST LETHAL DOSES OF PHALLOIDIN. RESISTANCE IS CONFERRED BY THE 1/10 LD95 OF PHALLOIDIN AND SETS IN AT ABOUT 8 HOURS AFTER PRETREATMENT., WITHIN 1 HOUR OF EXPOSURE OF PRIMARY CULTURES OF ADULT RAT HEPATOCYTES TO PHALLOIDIN AT 50 MUG/ML, 60-70% OF THE CELLS WERE DEAD (TRYPAN BLUE-STAINABLE). THERE WAS NO LOSS OF VIABILITY OF THE SAME CELLS EXPOSED TO PHALLOIDIN IN CULTURE MEDIUM DEVOID OF CA2+. INITIALLY PHALLOIDIN INTERACTS IN A CA2+-INDEPENDENT PROCESS WITH CELL MEMBRANE-ASSOCIATED ACTIN. THE 2ND STEP IS A CA2+-DEPENDENT PROCESS THAT MOST LIKELY REPRESENTS AN INCREASED INFLUX OF CA2+ ACROSS A COMPROMISED CELL MEMBRANE PERMEABILITY BARRIER AND DOWN THE STEEP CONCENTRATION GRADIENT THAT EXISTS BETWEEN THE OUTSIDE AND INSIDE OF THE CELL. THESE RESULTS STRENGTHEN THE HYPOTHESIS THAT DISTURBANCES IN CA2+ HOMEOSTASIS ARE INDUCED IN VIVO., PHALLOIDIN ADMINISTERED TO MALE RATS FOR 7 DAYS (500 MUG/KG/DAY) INCREASED THE MEAN HEPATIC CONTENT OF FILAMENTOUS ACTIN. BOTH BILE FLOW AND BILE ACID EXCRETION DIMINISHED PROPORTIONALLY. MICROFILAMENTS MAY INFLUENCE THE PERMEABILITY OF TIGHT JUNCTIONS BETWEEN HEPATOCYTES. BILE CONSTITUENTS MIGHT REFLUX FROM THE CANALICULUS TO THE INTERCELLULAR SPACE IN PHALLOIDIN-INDUCED CHOLESTASIS. | |
| Details | ELIAS E ET AL; PHALLOIDIN-INDUCED CHOLESTASIS: A MICROFILAMENT-MEDIATED CHANGE IN JUNCTIONAL COMPLEX PERMEABILITY; PROC NATL ACAD SCI USA 77(4) 2229 (1980) | |
| Record name | PHALLOIDIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
17466-45-4 | |
| Record name | Phalloidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHALLOIDIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM); MELTING POINT: 280-282 °C /HEXAHYDRATE/ | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932 | |
| Record name | PHALLOIDIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E,4R,6S,8S,12R,14R,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9,11-dioxodocos-16-enoic acid](/img/structure/B8060818.png)






